Bienvenue dans la boutique en ligne BenchChem!

GS-493

SHP2 PTPN11 phosphatase inhibitor

GS-493 is a superior SHP2 inhibitor (IC50=71nM) with 29x & 45x selectivity over SHP1/PTP1B. It outperforms PHPS1 in potency and in vivo tumor inhibition (LXFA 526L model at 46 mg/kg/day). Ideal for high-throughput screening and definitive pathway validation. Procure this essential tool for cancer biology research.

Molecular Formula C21H14N6O8S
Molecular Weight 510.44
CAS No. 1369426-02-7
Cat. No. B2773613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGS-493
CAS1369426-02-7
Molecular FormulaC21H14N6O8S
Molecular Weight510.44
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C(=O)N(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)O)[N+](=O)[O-]
InChIInChI=1S/C21H14N6O8S/c28-21-20(23-22-14-3-11-18(12-4-14)36(33,34)35)19(13-1-5-16(6-2-13)26(29)30)24-25(21)15-7-9-17(10-8-15)27(31)32/h1-12,24H,(H,33,34,35)
InChIKeyPKMKFRACKIHNRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Overview of 4-[[2,5-Bis(4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonic acid (CAS 1369426-02-7) as a Potent, Selective SHP2 Phosphatase Inhibitor


4-[[2,5-Bis(4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonic acid (commonly designated GS-493) is a cell-permeable, bioavailable, non-toxic pyrazolone-azo-benzenesulfonic acid derivative . It acts as a phosphotyrosine mimetic, substrate-competitive, and reversible inhibitor of the protein tyrosine phosphatase SHP2 (PTPN11) [1]. The compound exhibits high selectivity for SHP2 over related phosphatases SHP1 and PTP1B, with an IC50 of 71 ± 15 nM against SHP2 [1]. Its primary application is as a pharmacological tool in cancer biology research, specifically for probing SHP2-dependent signaling pathways involved in cell motility, epithelial-mesenchymal transition, and tumor growth [1].

Why Substituting 4-[[2,5-Bis(4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonic acid with the Closest Analog PHPS1 Leads to Significant Potency and Selectivity Deficits


Despite their structural homology as pyrazolone-azo-benzenesulfonic acid derivatives, the substitution of GS-493 with its direct precursor analog PHPS1 results in a substantial loss of both inhibitory potency and target selectivity . GS-493 is a p-nitro analog of PHPS1, a modification that drastically alters its pharmacological profile . The quantitative differences in enzyme inhibition and selectivity profiles presented below demonstrate that these compounds cannot be used interchangeably in SHP2-targeted research without compromising the reliability and interpretability of experimental outcomes.

Quantitative Differentiation of 4-[[2,5-Bis(4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonic acid Against Closest Analogs


GS-493 Exhibits 29.6-Fold Higher SHP2 Inhibitory Potency Compared to Parent Compound PHPS1

GS-493 demonstrates a nearly 30-fold improvement in SHP2 inhibitory potency over its closest structural analog, PHPS1. In standardized in vitro enzyme assays, GS-493 inhibits SHP2 with an IC50 of 0.071 µM (71 nM) [1], whereas PHPS1 requires a concentration of 2.1 µM to achieve equivalent inhibition [2]. This represents a 29.6-fold increase in potency.

SHP2 PTPN11 phosphatase inhibitor enzymatic assay

GS-493 Provides a 2.1-Fold to 5-Fold Superior Selectivity Window Over SHP1 and PTP1B Compared to PHPS1

Beyond enhanced potency, GS-493 also offers a significantly improved selectivity profile against closely related protein tyrosine phosphatases. The selectivity ratio (IC50 for off-target/IC50 for SHP2) for GS-493 is 29 for SHP1 and 45 for PTP1B [1]. In contrast, PHPS1 exhibits selectivity ratios of only ~14 for SHP1 and ~9 for PTP1B [2]. This translates to a 2.1-fold improvement in selectivity over SHP1 and a 5-fold improvement over PTP1B when using GS-493.

selectivity SHP1 PTP1B phosphatase profiling

GS-493 Demonstrates Functional Cellular Activity at Therapeutically Relevant Concentrations (≤71 nM) in Cancer Cell Models

In cell-based assays, GS-493 exhibits functional antagonism of SHP2 at concentrations consistent with its enzymatic IC50. It was shown to block hepatocyte growth factor (HGF)-stimulated epithelial-mesenchymal transition (EMT) in human pancreatic adenocarcinoma HPAF II cells, as evidenced by a decrease in the minimum neighbor distances of cells [1]. Furthermore, it inhibited anchorage-independent colony formation of the non-small-cell lung cancer cell line LXFA 526L in soft agar [1]. While PHPS1 is also reported to inhibit HGF-stimulated epithelial cell scattering , quantitative comparative data between the two compounds in these exact assays is not available in the public domain. However, the 29.6-fold potency advantage of GS-493 suggests that it achieves comparable cellular effects at significantly lower concentrations.

cellular activity epithelial-mesenchymal transition colony formation cancer

GS-493 Suppresses Tumor Growth in a Murine Xenograft Model at a Dose of 46 mg/kg/day

In vivo, GS-493 was shown to significantly retard the growth of LXFA 526L human lung adenocarcinoma xenograft tumors in mice when administered intraperitoneally at a dose of 46 mg/kg once daily (q.d.) . This demonstrates that GS-493 maintains sufficient bioavailability and target engagement in a whole-animal model to produce a measurable anti-tumor effect. In contrast, publicly available data on the in vivo efficacy of PHPS1 is limited, and no direct comparative in vivo study between the two compounds has been reported. Therefore, GS-493 is the only compound in this chemical series with documented in vivo tumor growth inhibition data.

in vivo efficacy xenograft tumor growth pharmacology

Optimal Application Scenarios for 4-[[2,5-Bis(4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonic acid Based on Quantitative Differentiation Evidence


High-Throughput Screening (HTS) and Dose-Response Studies Requiring High Potency and Low Compound Consumption

Due to its 29.6-fold higher potency compared to PHPS1 (IC50 of 71 nM vs. 2.1 µM), GS-493 is the preferred tool compound for high-throughput screening campaigns and detailed dose-response analyses. The lower effective concentration reduces compound usage, extends the lifetime of stock solutions, and minimizes the impact of solvent (e.g., DMSO) on assay systems. Researchers can screen larger compound libraries or perform more extensive replicate measurements with the same amount of material.

Target Validation Studies in Cancer Cell Models Where SHP2-Specific Phenotypes Must Be Unambiguously Established

GS-493's superior selectivity over SHP1 and PTP1B (2.1-fold and 5-fold better than PHPS1, respectively) makes it the inhibitor of choice for experiments aimed at definitively linking a cellular phenotype to SHP2 activity. The reduced off-target inhibition of these closely related phosphatases minimizes confounding factors, allowing for more confident interpretation of results in complex cellular environments. This is particularly important in cancer biology research where SHP2 plays dual roles in both tumor promotion and suppression. [1]

In Vivo Pharmacology Studies in Murine Xenograft Models of Lung Adenocarcinoma

GS-493 is the only compound in its structural class with published in vivo efficacy data, demonstrating significant tumor growth inhibition in an LXFA 526L xenograft model at 46 mg/kg/day (i.p.). This established dosing regimen provides a validated starting point for researchers planning preclinical studies in oncology. The documented bioavailability and anti-tumor activity reduce the need for extensive pilot pharmacokinetic and pharmacodynamic studies, accelerating the transition from in vitro target engagement to in vivo functional validation.

Studies of Epithelial-Mesenchymal Transition (EMT) and Cell Motility in Pancreatic and Lung Cancer

GS-493 has been specifically validated in cellular models of EMT (HPAF II cells) and anchorage-independent growth (LXFA 526L cells). Researchers investigating SHP2's role in these processes can rely on this compound's demonstrated activity in these exact models. The documented functional effects provide a benchmark for assay development and a positive control for genetic or pharmacologic manipulation of the SHP2 pathway. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for GS-493

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.